molecular formula C14H10ClNO3 B2989512 (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone CAS No. 35485-71-3

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone

Cat. No.: B2989512
CAS No.: 35485-71-3
M. Wt: 275.69
InChI Key: YAHRMDKLABSJKX-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone is a diaryl methanone derivative comprising two aromatic rings: a 2-chloro-5-nitrophenyl group and a 4-methylphenyl (p-tolyl) group. Its molecular formula is C₁₄H₉ClNO₃, with a molecular weight of 283.68 g/mol. The chloro and nitro substituents on the phenyl ring are electron-withdrawing, influencing its electronic properties and reactivity, while the methyl group on the second phenyl ring provides mild electron-donating effects. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its versatile reactivity .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRMDKLABSJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-Chloro-5-nitrophenyl)acetic acid chloride and 4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Preparation of (2-Chloro-5-nitrophenyl)acetic acid chloride: This is achieved by reacting (2-Chloro-5-nitrophenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions.

    Friedel-Crafts Acylation: The prepared (2-Chloro-5-nitrophenyl)acetic acid chloride is then reacted with 4-methylbenzene in the presence of aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: (2-Amino-5-chlorophenyl)(4-methylphenyl)methanone.

    Substitution: (2-Chloro-5-nitrophenyl)(4-methylphenyl)amine or (2-Chloro-5-nitrophenyl)(4-methylphenyl)thiol.

    Oxidation: (2-Chloro-5-nitrophenyl)(4-carboxyphenyl)methanone.

Scientific Research Applications

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro and chloro substituents play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone with structurally related diaryl methanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₄H₉ClNO₃ 283.68 Cl, NO₂, CH₃ Not provided
(4-Bromophenyl)(2-chloro-5-nitrophenyl)methanone C₁₃H₇BrClNO₃ 340.56 Cl, NO₂, Br 113456-96-5
Tolcapone [(3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone] C₁₄H₁₀ClNO₅ 273.24 Cl, NO₂, CH₃, OH (two positions) 134308-13-7
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S 430.31 Cl, benzothiazole, OCH₂ Not provided

Key Observations :

  • Substituent Effects : The bromo analog (CAS 113456-96-5) has a higher molecular weight (340.56 vs. 283.68) and increased steric bulk compared to the methyl-substituted target compound .
  • Functional Group Variations : Tolcapone (CAS 134308-13-7) introduces hydroxyl groups, enhancing polarity and biological activity (e.g., COMT inhibition) but reducing thermal stability .

Yield Comparison :

  • Epoxidation of related methanones (e.g., (2-chloro-5-nitrophenyl)(phenyl)methanone) achieves 92% yield under optimized conditions .
Physical and Chemical Properties
Property This compound (4-Bromophenyl) Analog Tolcapone
Melting Point (°C) Not reported (estimated 120-140) Not reported 150-152 (decomposes)
Solubility Low in water; soluble in DMSO, acetone Similar Moderate in polar solvents
Reactivity Electrophilic substitution at nitro-activated positions Higher steric hindrance Prone to oxidation due to hydroxyl groups

Notes:

  • The methyl group in the target compound likely reduces melting point compared to bromo analogs due to lower molecular weight and weaker crystal packing .
  • Nitro groups enhance electrophilic substitution reactivity at meta/para positions, while methyl groups activate the ring for ortho/para attacks .

Biological Activity

(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, with the chemical formula C14H10ClNO3 and CAS number 35485-71-3, is an organic compound notable for its potential biological activities. This compound belongs to the class of aryl ketones, characterized by the presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl). These structural features contribute to its chemical reactivity and biological effects, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the nitro group enhances its ability to interact with microbial cells, potentially disrupting cellular processes. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, although specific data for this compound remains limited.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific cellular targets. The chloro and nitro groups are involved in electrophilic and nucleophilic interactions, respectively, affecting the compound's reactivity. This compound may modulate enzyme activities or receptor functions, leading to various biochemical effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. The presence of different substituents can significantly alter the compound's reactivity and efficacy:

Compound NameStructure FeaturesUnique Aspects
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanoneContains two nitro groupsIncreased electron deficiency enhances reactivity
(2-Chloro-5-nitrophenyl)(p-tolyl)methanoneSimilar structure but with para-tolyl groupPotentially enhanced lipophilicity
2'-Chloro-5'-nitroacetophenoneAcetophenone derivativeDifferent functional group impacts reactivity
(2-Chloro-5-nitrophenyl)(4-fluorophenyl)methanoneContains a fluorine substituentFluorine's electronegative nature alters properties

Case Studies

  • Anticancer Efficacy : In a study examining various aryl ketones, derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines. These studies highlight the potential for developing new anticancer agents based on this compound's structure .
  • Microbial Inhibition : A comparative analysis of nitroaromatic compounds indicated that those with similar structural motifs exhibited significant antibacterial activity against resistant strains. This suggests that this compound could be further investigated as a lead compound for antimicrobial drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. Evidence from a t-BuOH/KOH-mediated epoxidation reaction (similar to the synthesis of 2-(2-Chloro-5-nitrophenyl)-2-phenyloxirane) suggests that solvent choice (e.g., t-BuOH for stability), temperature control (40–50°C), and stepwise reagent addition are critical for yield optimization. Purification via crystallization (e.g., ethanol) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) stretches, as demonstrated in analogous benzophenone derivatives .
  • NMR : Use 1^1H/13^13C NMR to confirm aromatic substitution patterns and methyl group integration.
  • Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (C14_{14}H10_{10}ClNO3_3; calc. 275.04) and fragmentation pathways .
    Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in overlapping peaks .

Q. What safety protocols are essential when handling this compound, given its structural features?

  • Methodological Answer : Due to halogen (Cl) and nitro groups, which may confer toxicity or mutagenicity, researchers should:

  • Use fume hoods, nitrile gloves, and lab coats.
  • Avoid inhalation/contact, as halogenated aryl ketones can induce oxidative stress in biological systems .
  • Follow waste disposal guidelines for nitroaromatics to prevent environmental contamination .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in determining its crystal structure?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination via direct methods, particularly for heavy atoms (Cl, O) .
  • Refinement : SHELXL refines anisotropic displacement parameters for Cl and O atoms, with hydrogen atoms placed geometrically. Validate using R-factors (<5%) and residual electron density maps .
  • Validation : Employ PLATON/CHECKCIF to detect symmetry errors or missed twinning, common in nitro-substituted crystals .

Q. How do hydrogen-bonding patterns influence its solid-state properties, and what analytical methods are used to study them?

  • Methodological Answer :

  • Graph Set Analysis : Map C=O···H–C and nitro-O···H–C interactions using Etter’s rules. For example, nitro groups often form R22_2^2(8) motifs with adjacent aryl hydrogens .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond networks.
  • X-ray Diffraction : ORTEP-3 visualizes packing motifs (e.g., herringbone vs. layered), which correlate with solubility and stability .

Q. What computational methods predict its reactivity and interactions in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to COMT (catechol-O-methyltransferase), a target for Parkinson’s therapeutics, based on structural analogs like Tolcapone .
  • MD Simulations : GROMACS simulates solvation dynamics, highlighting nitro group hydration effects on bioavailability .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Case Example : If IR suggests a planar carbonyl but X-ray shows distortion, analyze torsion angles (e.g., C–C=O–C) to confirm steric hindrance from chloro/nitro groups.
  • Validation Tools : Cross-reference with Cambridge Structural Database (CSD) entries for similar methanones .

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